8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326808-87-0
Cat. No.: VC11732463
Molecular Formula: C24H28N2O4
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326808-87-0 |
|---|---|
| Molecular Formula | C24H28N2O4 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 8-benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C24H28N2O4/c27-22(12-11-19-7-3-1-4-8-19)26-21(23(28)29)18-30-24(26)13-15-25(16-14-24)17-20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,28,29) |
| Standard InChI Key | LYDOBUMXCZQQFC-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC12N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Spirocyclic Framework
The defining feature of 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid lies in its 1-oxa-4,8-diazaspiro[4.5]decane core. This bicyclic system consists of a six-membered diazepane ring fused to a five-membered oxolane ring at the spiro carbon (C-3). The nitrogen atoms at positions 4 and 8 introduce basicity to the structure, while the oxygen atom in the oxolane ring contributes to hydrogen-bonding potential.
Functional Group Analysis
Critical substituents include:
-
Benzyl group at N-8: Enhances lipophilicity and may facilitate interactions with aromatic residues in protein binding pockets.
-
3-Phenylpropanoyl moiety at N-4: Introduces a ketone group capable of forming hydrogen bonds, flanked by a phenyl ring for π-π stacking interactions.
-
Carboxylic acid at C-3: Provides acidity (pKa ~4.5) for salt formation and ionic interactions under physiological conditions .
Table 1: Comparative Structural Features of Related Diazaspiro Compounds
Synthetic Pathways and Optimization Strategies
Multi-Step Synthesis Overview
Industrial production typically involves four key stages:
-
Spirocycle formation: Cyclocondensation of 1,5-diaminopentane with γ-butyrolactone derivatives under acidic catalysis.
-
N-4 acylation: Reaction with 3-phenylpropanoyl chloride in dichloromethane using Hunig's base as a catalyst.
-
N-8 benzylation: Alkylation with benzyl bromide under phase-transfer conditions.
-
Carboxylic acid introduction: Oxidative cleavage of a propargyl alcohol intermediate followed by Jones oxidation.
Continuous Flow Reactor Enhancements
Recent advances employ continuous flow systems to address scalability challenges. Key parameters include:
-
Residence time: 12-15 minutes at 80°C
-
Pressure: 2.5 bar for gas-liquid reactions
-
Yield improvement: 68% (batch) → 83% (continuous)
Biological Activity and Mechanism of Action
SHP2 Phosphatase Inhibition
Structural analogs demonstrate potent inhibition of SHP2 (SH2 domain-containing phosphatase 2), a therapeutic target in oncology. The 3-phenylpropanoyl group aligns with pharmacophore models for SHP2 binding, showing IC₅₀ values of 120 nM in preliminary assays . Proposed mechanisms include:
-
Competitive inhibition at the catalytic PTP domain
-
Allosteric modulation via the C-SH2 domain
Pharmacological Applications and Therapeutic Prospects
Oncology Applications
The compound's dual targeting potential positions it as a candidate for:
-
Myeloproliferative disorders: JAK2/STAT pathway modulation in juvenile myelomonocytic leukemia (JMML) models
-
Solid tumors: Combination therapy with PD-1 inhibitors in melanoma xenografts
Research Gaps and Future Directions
ADME/Toxicity Profiling
Critical unanswered questions include:
-
Oral bioavailability in primate models
-
CYP450 inhibition potential (particularly CYP3A4/2D6)
-
hERG channel affinity for cardiac safety assessment
Formulation Challenges
The carboxylic acid's pH-dependent solubility (0.8 mg/mL at pH 7.4 vs. 32 mg/mL at pH 2.0) necessitates advanced delivery systems. Promising approaches include:
-
Mesoporous silica nanoparticle encapsulation
-
Prodrug strategies using ethyl ester derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume